molecular formula C26H28ClN5O2 B11295482 N'-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide

N'-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide

Cat. No.: B11295482
M. Wt: 478.0 g/mol
InChI Key: DIOHJFWWAGVBEI-UHFFFAOYSA-N
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Description

N’-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and a pyridine ring, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 1-phenylpiperazine in the presence of a base such as potassium carbonate. This intermediate is then reacted with 3-pyridinecarboxaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process often involves recrystallization or chromatography techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to dopamine receptors, particularly the D4 receptor, modulating neurotransmitter activity. This interaction affects various signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

Molecular Formula

C26H28ClN5O2

Molecular Weight

478.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide

InChI

InChI=1S/C26H28ClN5O2/c27-22-10-8-20(9-11-22)17-29-25(33)26(34)30-19-24(21-5-4-12-28-18-21)32-15-13-31(14-16-32)23-6-2-1-3-7-23/h1-12,18,24H,13-17,19H2,(H,29,33)(H,30,34)

InChI Key

DIOHJFWWAGVBEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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